molecular formula C14H26O2 B12770545 Neral diethyl acetal CAS No. 92080-89-2

Neral diethyl acetal

Cat. No.: B12770545
CAS No.: 92080-89-2
M. Wt: 226.35 g/mol
InChI Key: NTXGFKWLJFHGGJ-QBFSEMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neral diethyl acetal, with the CAS number 92080-89-2 and molecular formula C14H26O2, is a flavor and fragrance agent used in scientific research and industrial applications . This compound, also known as (2Z)-1,1-diethoxy-3,7-dimethylocta-2,6-diene, is a clear, colorless to pale yellow liquid at room temperature . It is chemically classified as an acetal, a functional group known for its stability compared to its parent aldehyde, formed through an acid-catalyzed reaction between an aldehyde and alcohol . This stability makes it a valuable subject of study in organic synthesis and product formulation. In application, this compound serves as a key material in the development of fragrances and flavors. It is particularly valued for its role in creating more stable scent profiles, as acetals can resist the oxidation and reactivity that sometimes affect their aldehyde precursors . Researchers utilize this compound to impart floral notes in studies related to perfumery, cosmetic formulations, and scented household products like soaps, detergents, and candles, where its performance under various conditions can be evaluated . Its physical properties, including a boiling point of approximately 286°C, a flash point of 91°C, and low solubility in water, are critical parameters for researchers designing experimental formulations and assessing compound behavior . This product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for personal consumption. Researchers should handle this material with care, consulting its Safety Data Sheet (SDS) and adhering to laboratory safety protocols, including wearing appropriate personal protective equipment and ensuring good ventilation .

Properties

CAS No.

92080-89-2

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

(2Z)-1,1-diethoxy-3,7-dimethylocta-2,6-diene

InChI

InChI=1S/C14H26O2/c1-6-15-14(16-7-2)11-13(5)10-8-9-12(3)4/h9,11,14H,6-8,10H2,1-5H3/b13-11-

InChI Key

NTXGFKWLJFHGGJ-QBFSEMIESA-N

Isomeric SMILES

CCOC(/C=C(/C)\CCC=C(C)C)OCC

Canonical SMILES

CCOC(C=C(C)CCC=C(C)C)OCC

boiling_point

140.00 to 142.00 °C. @ 15.00 mm Hg

density

0.866 at 70 °F (NTP, 1992) - Less dense than water;  will float
0.864-0.879

physical_description

Citral diethyl acetal is a clear colorless liquid. (NTP, 1992)
colourless liquid with a mild, green, citrusy, herbaceous odou

solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992)
insoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

vapor_pressure

19.1 mmHg at 64.4 °F ;  30.7 mmHg at 86.0 °F (NTP, 1992)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Neral diethyl acetal can be synthesized through the acetalization of neral with ethanol in the presence of an acid catalyst. The reaction typically involves mixing neral with ethanol and adding a catalytic amount of an acid such as p-toluenesulfonic acid or sulfuric acid. The reaction mixture is then heated under reflux to facilitate the formation of the acetal. The water produced during the reaction is removed to drive the equilibrium towards the formation of the acetal .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous removal of water using techniques such as azeotropic distillation or the use of molecular sieves. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Neral diethyl acetal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Routes

Neral diethyl acetal can be synthesized through the acetalization of neral with ethanol in the presence of an acid catalyst. The general reaction involves:

  • Reagents : Neral and ethanol.
  • Catalyst : Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).
  • Conditions : Heating under reflux to facilitate acetal formation while removing water to drive equilibrium.

Industrial Production

In industrial settings, processes may involve continuous removal of water through azeotropic distillation or molecular sieves to enhance yield and purity.

Chemistry

  • Protecting Group : this compound acts as a protecting group for aldehydes during multi-step organic syntheses, preventing unwanted reactions under neutral to basic conditions.
  • Synthesis Precursor : It is used as an intermediate in the synthesis of various organic compounds.

Biology

  • Biological Activity Studies : Research has indicated potential biological activities associated with this compound, including interactions with biomolecules that may influence cellular processes.

Medicine

  • Therapeutic Properties : Investigated for its potential therapeutic applications as a precursor for bioactive compounds.
  • Pro-drug Studies : Similar acetals have been studied for their metabolism in vivo, suggesting that this compound could exhibit similar properties.

Industry

  • Fragrance Industry : Widely used for its pleasant aroma in perfumes, soaps, and other consumer products.

Several studies have explored the biological effects of this compound:

  • Antimicrobial Properties : Investigations into its potential antimicrobial effects have shown promising results against various pathogens.
  • Cellular Interactions : Studies on its interaction with cellular components suggest that it may modulate enzyme activities and influence metabolic pathways.

Toxicological Assessments

A short-term toxicological study indicated that while this compound is generally safe at low concentrations, further research is required to fully understand its long-term effects and safety profile in various applications.

Data Tables

Mechanism of Action

The mechanism of action of neral diethyl acetal primarily involves its role as a protecting group for aldehydes. The acetal formation stabilizes the aldehyde group, preventing it from participating in reactions under neutral to basic conditions. This stability is due to the formation of a geminal diether, which is less reactive than the free aldehyde. The acetal can be hydrolyzed back to the aldehyde under acidic conditions, allowing for controlled deprotection .

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound Likely C₁₄H₂₆O₂ ~242.4 Not explicitly provided Derived from neral (C₁₀H₁₆O) with two ethoxy groups replacing the aldehyde.
Acetaldehyde diethyl acetal C₆H₁₄O₂ 118.18 105-57-7 Simplest acetal; 1,1-diethoxyethane .
Isovaleraldehyde diethyl acetal C₉H₂₀O₂ 160.26 3842-03-3 Branched chain (3-methylbutyraldehyde derivative) .
Acrolein diethyl acetal C₇H₁₂O₂ 128.17 3054-95-3 α,β-unsaturated acetal; used in Heck reactions .
2-Butynal diethyl acetal C₈H₁₄O₂ 142.20 2806-97-5 Alkyne-containing acetal; pharmaceutical intermediate .
Benzylglyoxal diethyl acetal C₁₂H₁₆O₃ 208.25 Synthesized per protocol Aromatic glyoxal derivative for chromatographic studies .

Stability and Reactivity

  • Hydrolysis : Diethyl acetals hydrolyze in acidic conditions to release aldehydes. For example, acrolein diethyl acetal regenerates acrolein under mild acid .
  • Thermal Stability : Higher boiling points compared to parent aldehydes (e.g., acetaldehyde diethyl acetal: bp 102–104°C) make acetals suitable for high-temperature applications .

Market and Industrial Relevance

  • This compound : Part of the citral derivatives market, driven by demand for natural fragrances .
  • Acrolein diethyl acetal : Used in synthesizing microtubule-stabilizing agents like laulimalide .

Research Findings and Key Differences

Synthetic Utility : Diethyl acetals outperform dimethyl analogs in Miyaura borylation reactions due to easier deprotection .

Biological Compatibility: BODIPY-aminoacetaldehyde diethyl acetal’s cell permeability enables live-cell imaging, a niche application absent in other acetals .

Biological Activity

Neral diethyl acetal, a derivative of neral, is an organic compound with diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on various research findings.

This compound can be synthesized through the acetalization of neral with ethanol, facilitated by an acid catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction typically involves heating the mixture under reflux to promote the formation of the acetal while removing water to drive the equilibrium towards product formation.

Chemical Structure:

  • Molecular Formula: C14H26O2
  • Molecular Weight: 226.36 g/mol
  • CAS Number: 92080-89-2

Antioxidant Properties

This compound exhibits significant antioxidant activity. Research indicates that it can scavenge free radicals, potentially reducing oxidative stress in biological systems. This property is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders .

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For instance, it has been shown to inhibit cell viability in A549 lung carcinoma cells, suggesting its potential as a chemotherapeutic agent . The mechanism involves modulation of cell cycle progression and apoptosis pathways.

Metabolic Stability

The compound is also noted for its metabolic stability, which enhances its potential use in drug formulation. It undergoes hydrolysis in acidic conditions to yield neral and ethanol, indicating that it can be effectively utilized in controlled drug release systems .

The biological activity of this compound primarily stems from its ability to interact with various biomolecules:

  • Hydrolysis: Under acidic conditions, this compound hydrolyzes to release neral and ethanol. This reaction can influence metabolic pathways involving aldehydes and alcohols .
  • Antioxidant Mechanism: The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage .
  • Cytotoxic Pathways: It may induce apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Case Studies and Research Findings

Several studies highlight the biological significance of this compound:

StudyFindings
Knoefel (1934)Demonstrated rapid hydrolysis of aliphatic acetals in gastric fluid, suggesting potential bioavailability .
Vicchio & Callery (1989)Investigated metabolic pathways in rat liver homogenate, showing that aliphatic acetals are metabolized to corresponding alcohols and acids via cytochrome P450 enzymes .
Recent In Vitro StudiesShowed that this compound significantly reduces viability in A549 cells, indicating potential as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.